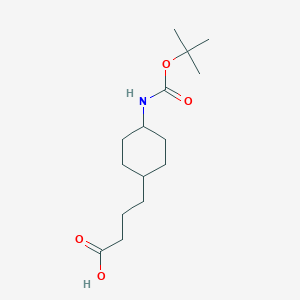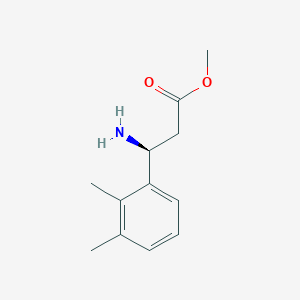![molecular formula C12H11N3O3 B11728778 2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11728778.png)
2-Cyano-N-[(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida es un compuesto orgánico con la fórmula molecular C12H11N3O3. Es conocido por su estructura única, que incluye un grupo ciano, un grupo hidroxiimino y un grupo metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida típicamente involucra la reacción de cianoacetohidrazida con 4-metoxibenzaldehído bajo condiciones específicas. La reacción generalmente se lleva a cabo en una solución de etanol con la adición de una base como el etóxido de sodio . La reacción procede a través de la formación de una hidrazona intermedia, que luego se cicla para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se logra mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar oximas y nitrilos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas o alcoholes se pueden utilizar en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen oximas, aminas y derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de varios compuestos heterocíclicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida involucra su interacción con objetivos moleculares y vías específicas. El grupo hidroxiimino puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. Además, el grupo ciano puede participar en reacciones de adición nucleofílica, afectando la función enzimática y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
2-Ciano-N-(2-piridil)acetamida: Similar en estructura pero con un grupo piridil en lugar de un grupo metoxifenilo.
Ácido 2-ciano-2-(metoxioxime)acético: Un derivado de ciano-oxima que se utiliza como fungicida.
Unicidad
2-Ciano-N-[(hidroxiimino)metil]-3-(4-metoxifenil)prop-2-enamida es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y actividad biológica. Su grupo metoxifenilo proporciona estabilidad adicional y potencial para interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
2-cyano-N-(hydroxyiminomethyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIUZAILUDCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11728708.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728714.png)

![1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11728726.png)

![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)
![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)


